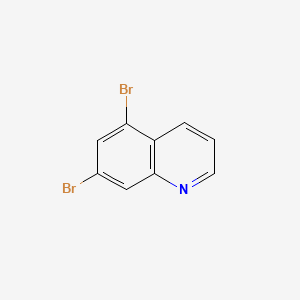

5,7-Dibromoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYTOCZMQXCNIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020417 | |

| Record name | 5,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34522-69-5 | |

| Record name | Dibromoquinoline, 5,7- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIBROMOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4F7P3CE6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5,7-Dibromoquinoline: A Technical Guide for Researchers

CAS Number: 34522-69-5

This technical guide provides an in-depth overview of 5,7-Dibromoquinoline, a halogenated quinoline derivative with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering a comprehensive summary of its chemical properties, synthesis, and biological activities, with a focus on its anticancer and antifungal applications.

Core Properties of this compound

This compound is a solid, aromatic heterocyclic organic compound. Its key physical and chemical properties are summarized in the table below, providing essential data for experimental design and application.

| Property | Value | Reference |

| CAS Number | 34522-69-5 | [1] |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [2] |

| Boiling Point | 347.6°C at 760 mmHg | [2] |

| Appearance | Brown solid | [3] |

| Topological Polar Surface Area | 12.9 Ų | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Rotatable Bond Count | 0 | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Skraup synthesis, a classic reaction for producing quinolines. The following protocol is adapted from established procedures.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3,5-dibromoaniline

-

Sodium 3-nitrobenzenesulfonate

-

Ferrous sulfate heptahydrate

-

Methanesulfonic acid

-

Glycerol

-

Dichloromethane

-

Water

-

50% aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

Celite

-

Silica gel

-

Ethyl acetate

-

Heptane

Procedure:

-

To a 100 mL round-bottom flask, add 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-nitrobenzenesulfonate (987 mg, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658 mmol), and methanesulfonic acid (20 mL).

-

Install a reflux condenser and heat the reaction system in an aluminum bath to 120°C.

-

Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.

-

Increase the temperature of the aluminum bath to 130°C and stir the reaction mixture continuously overnight.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with dichloromethane and water.

-

Cool the mixture in an ice-water bath and adjust the pH to alkaline by the slow addition of 50% aqueous sodium hydroxide.

-

Filter the mixture through Celite and extract with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a brown solid.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 0 to 60% ethyl acetate in heptane.

-

The final product, this compound, is obtained as a brown solid (3.19 g, 56% yield).[3]

-

The structure can be confirmed by ¹H NMR spectroscopy.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents. One such derivative, 5,7-dibromo-1,2,3,4-tetrahydro-2-methylquinolin-8-ol (compound 91b1), has been shown to exert its anticancer effects by downregulating the expression of Lumican.[2][4] Lumican is a proteoglycan that is overexpressed in several cancers and is associated with increased tumorigenesis, cell migration, and invasion.[4] The downregulation of Lumican by this quinoline derivative leads to a reduction in these cancer-promoting activities. The proposed signaling pathway is illustrated below.

Another proposed mechanism for the anticancer activity of quinoline derivatives is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair. By stabilizing the Topoisomerase I-DNA cleavage complex, these compounds can lead to DNA damage and ultimately cell death in rapidly dividing cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

Objective: To evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KYSE150 esophageal squamous cell carcinoma)

-

Non-tumor cell lines (for assessing selectivity)

-

Cell culture medium and supplements

-

This compound derivative stock solution (in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed the cancer and non-tumor cells in 96-well plates at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the this compound derivative in cell culture medium. A vehicle control (DMSO) should also be prepared.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

-

Incubate the plates for an additional 1-4 hours until a color change is observed.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antifungal Activity of this compound Derivatives

Certain dibromoquinoline compounds have been identified to possess broad-spectrum antifungal activity against clinically relevant fungi, including species of Candida, Cryptococcus, and Aspergillus.[1] This activity is particularly noteworthy as it is effective against fluconazole-resistant strains. The mechanism of action is believed to involve the disruption of metal ion homeostasis, a critical process for fungal survival and virulence.[1][5]

The proposed workflow for the antifungal action of these compounds is depicted below.

Experimental Protocol: Antifungal Susceptibility Testing with Yeast Deletion Strains

Objective: To investigate the role of metal ion homeostasis in the antifungal activity of a dibromoquinoline compound.

Materials:

-

Wild-type yeast strain (e.g., Saccharomyces cerevisiae or Candida albicans)

-

Yeast deletion strains related to metal ion homeostasis (e.g., cox17Δ, ssa1Δ, aft2Δ)

-

Yeast growth medium (e.g., YPD)

-

Dibromoquinoline compound stock solution (in DMSO)

-

Iron (II) sulfate (FeSO₄) and/or Copper (II) sulfate (CuSO₄) solutions

-

96-well plates

-

Incubator

-

Plate reader

Procedure:

-

Grow the wild-type and deletion yeast strains overnight in liquid medium.

-

Dilute the yeast cultures to a standardized starting concentration.

-

In a 96-well plate, prepare serial dilutions of the dibromoquinoline compound in the yeast growth medium.

-

To investigate the reversal of antifungal activity, prepare a parallel set of plates where the medium is supplemented with a specific concentration of FeSO₄ or CuSO₄.

-

Inoculate the wells with the diluted yeast cultures (wild-type and deletion strains in separate wells).

-

Incubate the plates at the optimal growth temperature for the yeast strain (e.g., 30°C or 37°C) for 24-48 hours.

-

Measure the optical density (OD) at 600 nm to determine yeast growth.

-

Compare the growth of the wild-type and deletion strains in the presence of the compound. Increased sensitivity of the deletion strains suggests that the compound targets the pathway in which the deleted gene is involved.

-

Assess if the addition of iron or copper ions restores the growth of the yeast in the presence of the compound, which would confirm the disruption of metal ion homeostasis as the mechanism of action.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new therapeutics. Their demonstrated anticancer and antifungal activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The mechanisms of action, involving the downregulation of key cancer-promoting genes and the disruption of essential fungal metabolic pathways, offer multiple avenues for the design of novel and effective drugs. The experimental protocols provided in this guide offer a starting point for researchers to explore the potential of these compounds in their own studies.

References

- 1. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity That Targets Metal Ion Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dibromoquinoline is a halogenated derivative of the heterocyclic aromatic compound quinoline. Its chemical structure, featuring bromine atoms at the 5th and 7th positions, imparts specific physicochemical characteristics that are of significant interest in various scientific domains, including medicinal chemistry, material science, and organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 34522-69-5) are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental studies.

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂N | [1] |

| Molecular Weight | 286.95 g/mol | [2] |

| Melting Point | 96-98 °C | [3] |

| Boiling Point | 347.6 °C at 760 mmHg | [2][4] |

| Predicted XlogP | 3.6 | [5] |

| Solubility | Limited solubility in water. Soluble in many organic solvents. | |

| pKa (Predicted) | Not readily available. Quinoline has a pKa of approximately 4.9. The electron-withdrawing nature of the bromine atoms is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Skraup condensation reaction, starting from 3,5-dibromoaniline and glycerol.[6]

Materials:

-

3,5-dibromoaniline

-

Glycerol

-

Sulfuric acid (70%)

-

m-Sodium nitrobenzenesulfonate

-

Ammonia water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Crushed ice

-

Reaction flask

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a reaction flask, add 3,5-dibromoaniline, 70% sulfuric acid, and m-sodium nitrobenzenesulfonate.

-

Heat the mixture to 100 °C with stirring.

-

Slowly add glycerol dropwise to the reaction mixture.

-

Increase the temperature to 135 °C and continue the reaction for 3 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into a large amount of crushed ice.

-

Neutralize the solution by adding ammonia water until the pH reaches 7.

-

Filter the resulting precipitate.

-

Extract the filtrate with ethyl acetate.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the solution using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.[6]

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination: The melting point can be determined using a capillary melting point apparatus. A small amount of the finely powdered compound is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the compound first begins to melt until it is completely liquid is recorded as the melting point.

Boiling Point Determination: The boiling point can be determined by distillation. The compound is heated in a flask connected to a condenser. A thermometer is placed so that the bulb is just below the side arm of the flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.

Solubility Determination: The solubility of this compound can be determined by adding a small, known amount of the compound to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature. The mixture is agitated until equilibrium is reached. If the compound dissolves completely, more is added until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then determined analytically to quantify its solubility.

LogP (Octanol-Water Partition Coefficient) Determination: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It can be determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases. After separation of the phases, the concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC). The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound via the Skraup condensation reaction.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of this compound are limited, the broader class of quinoline derivatives has been extensively investigated, revealing a wide range of pharmacological properties.

Antifungal and Antivirulence Activity

Research on novel dibromoquinoline compounds has demonstrated potent antifungal activity against various pathogenic fungi, including species of Candida, Cryptococcus, and Aspergillus.[7] The proposed mechanism of action involves the disruption of metal ion homeostasis, which is critical for fungal growth and virulence.[7] This suggests that this compound may also possess similar antifungal properties by interfering with essential metal ion-dependent cellular processes in fungi.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders. Some quinoline derivatives have been identified as inhibitors of the canonical NF-κB pathway. By potentially targeting key components of this pathway, such as the IKK complex or the proteasome, these compounds can prevent the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes. This suggests a potential anti-inflammatory and anticancer role for this compound.

Conceptual Signaling Pathway Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties that make it a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed summary of its core properties, established experimental protocols for their determination, and explored its potential biological activities based on the broader class of quinoline derivatives. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. peerj.com [peerj.com]

- 3. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5,7-dibromoisoquinoline; CAS No.: 2137673-43-7 [chemshuttle.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthesis and Characterization of 5,7-Dibromoquinoline

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,7-dibromoquinoline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established synthetic methodologies, purification protocols, and in-depth characterization techniques.

Synthesis of this compound Derivatives

Two primary methods for the synthesis of this compound derivatives are presented: the Skraup synthesis for the direct formation of the quinoline core and the direct bromination of a pre-existing quinoline derivative.

Skraup Synthesis of this compound from 3,5-Dibromoaniline

The Skraup synthesis provides a direct route to the this compound core through a cyclization reaction.

Experimental Protocol:

-

To a 100 mL round-bottom flask, add 3,5-dibromoaniline (5.00 g, 19.9 mmol), sodium 3-nitrobenzenesulfonate (987 mg, 4.39 mmol), ferrous sulfate heptahydrate (63.2 mg, 0.658 mmol), and methanesulfonic acid (20 mL).[1]

-

Equip the flask with a reflux condenser and heat the reaction mixture in an aluminum bath to 120 °C.[1]

-

Slowly add glycerol (0.64 mL, 8.8 mmol) dropwise through the condenser.[1]

-

Increase the temperature of the aluminum bath to 130 °C and continue stirring the reaction mixture overnight.[1]

-

After completion, cool the reaction to room temperature and dilute with dichloromethane and water.[1]

-

Cool the mixture in an ice-water bath and adjust the pH to be alkaline by the slow addition of 50% aqueous sodium hydroxide.[1]

-

Filter the mixture through Celite and extract the aqueous layer with dichloromethane.[1]

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a brown solid.[1]

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 0% to 60% ethyl acetate in heptane. This affords this compound as a brown solid.[1]

Direct Bromination of 8-Hydroxyquinoline

A common and high-yielding method for the synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline.

Experimental Protocol:

-

In a suitable reaction vessel, prepare a suspension of 8-hydroxyquinoline (14.5 g) in 400 ml of water at room temperature.[2][3]

-

Prepare a solution of bromine (32.3 g) and 30 g of 8% aqueous hydrobromic acid in 30 ml of water.[4]

-

Add the bromine solution dropwise to the vigorously stirred 8-hydroxyquinoline suspension. The reaction temperature may increase to around 33°C.[3][4]

-

Continue stirring for 30 minutes after the addition is complete.[3][4]

-

Collect the resulting fine yellow precipitate of 5,7-dibromo-8-hydroxyquinoline by filtration.

-

Wash the solid with water and dry to obtain the final product.[4] This process typically results in a high yield (e.g., 98.4%).[3][4]

-

The crude product can be further purified by recrystallization from an acetone/ethanol mixture or by sublimation.[4]

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and expected results.

Physical Properties

| Property | This compound | 5,7-Dibromo-8-hydroxyquinoline |

| Molecular Formula | C9H5Br2N | C9H5Br2NO |

| Molar Mass | ~286.96 g/mol | 302.95 g/mol [2] |

| Appearance | Brown solid[1] | Yellow needle-like crystals[2][5] |

| Melting Point | Not specified | 196-201 °C[2][4][6][7] |

Spectroscopic Data

1H and 13C NMR are powerful tools for the structural elucidation of this compound and its derivatives.

1H NMR Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 8.93 | dd | H-2 |

| 8.50 | d | H-4 |

| 8.29 | d | H-8 |

| 7.96 | d | H-6 |

| 7.53 | dd | H-3 |

| Solvent: CDCl3, Frequency: 400 MHz[1] |

1H NMR Data of 5,7-Dibromo-8-hydroxyquinoline

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.98 | dd | J2,3 = 17.43 | H-2 |

| 8.46 | dd | J4,2 = 17.82 | H-4 |

| 7.85 | s | H-6 | |

| 7.77 | dd | J3,2 = 1.62 | H-3 |

| 3.37 | s | -OH | |

| Solvent: DMSO-d6, Frequency: 500 MHz[5] |

13C NMR Data of 5,7-Dibromo-8-hydroxyquinoline

| Chemical Shift (δ, ppm) |

| 149.7 |

| 148.9 |

| 138.6 |

| 136.9 |

| 134.1 |

| 126.8 |

| 123.0 |

| 110.3 |

| 104.8 |

| Solvent: CDCl3, Frequency: 100 MHz |

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for KBr Pellet Preparation:

-

Thoroughly grind approximately 1 mg of the this compound sample with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure to form a transparent or semi-transparent pellet.

-

Acquire the IR spectrum of the pellet using an FTIR spectrometer.

Characteristic IR Absorption Bands for 5,7-Dibromo-8-hydroxyquinoline

| Wavenumber (cm-1) | Assignment |

| 3066 | C-H stretching (aromatic) |

| 2921 | C-H stretching (aliphatic, if present) |

| 1581, 1563 | C=C stretching (aromatic ring) |

| 1490, 1457 | C=C stretching (aromatic ring) |

| 1396, 1365, 1332 | C-H bending |

| 1270, 1201, 1133 | C-O stretching, O-H bending |

| 933, 871, 806, 784 | C-H out-of-plane bending |

| 723, 649 | C-Br stretching |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Fragmentation:

For this compound, the mass spectrum is expected to show a prominent molecular ion peak ([M]+) and isotopic peaks characteristic of two bromine atoms. Common fragmentation pathways for quinolines involve the loss of HCN (27 amu) from the molecular ion.[8] For substituted quinolines, fragmentation will also involve the loss of the substituent groups. For instance, in 5,7-dibromo-8-hydroxyquinoline, the loss of CO is a possible fragmentation pathway.

LC-MS Data for this compound:

-

m/z: 285.9 [M+H]+ (indicating a purity of 95%)[1]

Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for this compound characterization.

References

- 1. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 2. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

molecular structure and formula of 5,7-Dibromoquinoline

This technical guide provides a comprehensive overview of the molecular structure, formula, properties, and synthesis of 5,7-Dibromoquinoline. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

This compound is a halogenated derivative of quinoline, an aromatic heterocyclic compound. The bromine atoms are substituted at the 5th and 7th positions of the quinoline ring structure.

Molecular Formula: C₉H₅Br₂N

Structure:

Canonical SMILES: C1=CC2=C(C=C(C=C2Br)Br)N=C1[1]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 34522-69-5 | [1][2] |

| Molecular Weight | 286.95 g/mol | [2] |

| Appearance | White to yellow solid | |

| Melting Point | 96-98 °C | |

| Boiling Point | 347.6 °C at 760 mmHg | [2] |

| Storage | Room temperature, dry and sealed |

Table 2: Spectral Data for this compound

| Spectral Data | Details | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.53 (dd, 1H), 7.96 (d, 1H), 8.29 (d, 1H), 8.50 (d, 1H), 8.93 (dd, 1H) | |

| LC-MS (ESI) | m/z: 285.9 [M + H]⁺ | |

| ¹³C NMR | Experimental data not readily available in cited literature. | |

| Infrared (IR) | Experimental data not readily available in cited literature. |

Experimental Protocol: Synthesis of this compound

The primary method for the synthesis of this compound is the Skraup condensation reaction. This protocol provides a detailed methodology based on established procedures.

Reaction: Skraup Condensation

Reactants:

-

3,5-Dibromoaniline

-

Glycerol

-

An oxidizing agent (e.g., sodium m-nitrobenzenesulfonate)

-

Sulfuric acid (catalyst)

Procedure:

-

To a reaction flask, add 3,5-dibromoaniline and a 70% solution of sulfuric acid.

-

Introduce sodium m-nitrobenzenesulfonate to the mixture.

-

Heat the mixture to 100 °C.

-

While maintaining the temperature, slowly and dropwise add glycerol to the reaction mixture.

-

After the addition of glycerol is complete, raise the temperature to 130 °C and stir the reaction mixture overnight.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with dichloromethane and water.

-

Cool the diluted mixture in an ice-water bath and carefully adjust the pH to be alkaline by the slow addition of a 50% aqueous sodium hydroxide solution.

-

Filter the mixture through Celite and perform an extraction with dichloromethane.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product as a brown solid.

Purification:

The crude this compound can be purified by silica gel column chromatography. A typical elution gradient is 0% to 60% ethyl acetate in heptane.

Visualization of Key Information

The following diagrams illustrate the synthesis pathway and the core molecular identifiers of this compound.

Caption: Synthesis and key identifiers of this compound.

References

An In-depth Technical Guide to the Historical Synthesis of 5,7-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the synthesis of 5,7-dibromoquinoline, a significant scaffold in medicinal chemistry. The document details key synthetic strategies, presents quantitative data in a comparative format, and provides explicit experimental protocols for the primary synthesis routes. Visual diagrams of the reaction pathways are included to facilitate a clear understanding of the chemical transformations.

Introduction

This compound and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][2] The unique substitution pattern of this heterocyclic compound has made it a valuable intermediate in the synthesis of more complex molecules in drug discovery programs. This guide focuses on the foundational synthetic methodologies that have been historically employed to produce this compound and its key analogues.

Core Synthesis Methodologies

The historical synthesis of this compound has been primarily achieved through two main strategies: the direct bromination of pre-existing quinoline scaffolds and the construction of the quinoline ring system from appropriately substituted aniline precursors.

Direct Bromination of 8-Substituted Quinolines

A prevalent and straightforward method for synthesizing derivatives of this compound involves the direct bromination of 8-substituted quinolines, such as 8-hydroxyquinoline and 8-aminoquinoline.

The direct bromination of 8-hydroxyquinoline is a high-yielding reaction that proceeds readily.

Reaction Pathway:

References

Spectroscopic Profile of 5,7-Dibromoquinoline: A Technical Guide

This technical guide provides a detailed overview of the available spectroscopic data for 5,7-Dibromoquinoline (CAS No. 34522-69-5), a heterocyclic building block utilized in the synthesis of more complex molecules in the pharmaceutical and material science sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated reference for the compound's characterization.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound found in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.93 | dd | 1H | H-2 |

| 8.50 | d | 1H | H-4 |

| 8.29 | d | 1H | H-8 |

| 7.96 | d | 1H | H-6 |

| 7.53 | dd | 1H | H-3 |

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data: Specific experimental ¹³C NMR data for this compound was not available in the reviewed literature. Researchers should perform this analysis to complement the existing characterization data.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | m/z | Ion |

| LC-MS | ESI | 285.9 | [M+H]⁺ |

Note: The molecular weight of this compound (C₉H₅Br₂N) is 286.95 g/mol . The observed [M+H]⁺ peak is consistent with the isotopic distribution of bromine.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Experimental IR and UV-Vis absorption data specific to this compound were not found in the performed searches. For related quinoline structures, characteristic IR absorptions include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹) and C=C/C=N stretching vibrations within the aromatic system (~1600-1450 cm⁻¹).[1] UV-Vis spectra of quinoline ligands typically exhibit π → π* transitions.[2]

Experimental Protocols

Detailed experimental protocols for the specific acquisition of the data above were not fully available. Therefore, generalized standard operating procedures for the spectroscopic analysis of a solid aromatic compound like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume, which is critical for obtaining high-resolution spectra.

-

¹H NMR Acquisition:

-

Tune and match the proton probe.

-

Acquire a standard single-pulse proton spectrum. Typical parameters include a 30° to 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum. This often requires a larger number of scans due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation (for ESI-MS):

-

The sample is introduced into the ion source, typically via direct infusion with a syringe pump or through an LC system.

-

A high voltage is applied to the capillary tip, nebulizing the sample into a fine spray of charged droplets.

-

A drying gas (e.g., nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[3][4]

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond, germanium) is clean.[6] A background spectrum of the empty crystal should be recorded.[7]

-

Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

-

Use the instrument's pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.[6]

-

-

Data Acquisition:

-

Initiate the scan. The IR beam passes through the ATR crystal and reflects off the internal surface in contact with the sample.[8]

-

At frequencies where the sample absorbs energy, the beam is attenuated.

-

The detector measures the attenuated radiation, and the instrument's software generates the IR spectrum (transmittance or absorbance vs. wavenumber).[9]

-

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Workflow and Characterization Pathway

The following diagram illustrates the logical workflow from the synthesis of this compound to its full spectroscopic characterization.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 5,7-Dibromoquinoline: From Discovery to Initial Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,7-dibromoquinoline, a halogenated heterocyclic compound that has garnered interest in medicinal chemistry. This document details its discovery, synthesis, physicochemical properties, and the initial findings regarding its biological activity. Particular emphasis is placed on the established synthetic protocols and the emerging understanding of its potential as an antimicrobial and anticancer agent. All quantitative data is presented in structured tables, and key experimental methodologies are described in detail. Logical relationships and experimental workflows are visualized through diagrams to facilitate a clear understanding of the subject matter.

Discovery and Synthesis

A plausible and documented synthetic approach involves the Skraup condensation reaction of 3,5-dibromoaniline with glycerol in the presence of an oxidizing agent and a dehydrating agent, typically sulfuric acid.[2]

Experimental Protocol: Skraup Synthesis of this compound

Materials:

-

3,5-dibromoaniline

-

Glycerol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

An oxidizing agent (e.g., nitrobenzene or arsenic acid)

-

Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

-

Sodium hydroxide (NaOH) solution (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate (Na₂SO₄) (for drying)

Procedure:

-

In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser.

-

Add 3,5-dibromoaniline to the mixture.

-

If the reaction is known to be vigorous, add ferrous sulfate as a moderator.

-

Slowly add the oxidizing agent (e.g., nitrobenzene) to the reaction mixture.

-

Heat the mixture carefully. The reaction is exothermic and can be vigorous. Maintain a controlled reflux.

-

After the initial vigorous reaction subsides, continue heating for several hours to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature.

-

Carefully pour the cooled mixture into a large volume of cold water.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to control the exothermic neutralization.

-

The crude this compound will precipitate out of the solution.

-

Isolate the precipitate by filtration.

-

For purification, the crude product can be subjected to steam distillation or recrystallization from a suitable solvent (e.g., ethanol). Alternatively, column chromatography can be employed for higher purity.[2]

Logical Flow of the Skraup Synthesis:

Caption: Workflow for the synthesis of this compound via the Skraup reaction.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₅Br₂N. Its structure consists of a quinoline core with bromine atoms substituted at the 5 and 7 positions.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Br₂N | [3][4] |

| Molecular Weight | 286.95 g/mol | [3] |

| CAS Number | 34522-69-5 | [3][4] |

| Appearance | Solid | |

| Boiling Point | 347.6°C at 760 mmHg | [3] |

| Storage | Room temperature, dry and sealed | [3] |

Initial Biological Studies and Potential Applications

While extensive early biological studies on this compound are not well-documented in historical literature, recent research has begun to uncover its significant biological potential, particularly as an antimicrobial and anticancer agent. It serves as a key building block for the synthesis of more complex molecules with therapeutic promise.[3][5][6]

Antifungal Activity

Recent studies have highlighted the potent, broad-spectrum antifungal activity of dibromoquinoline derivatives. A notable study identified a dibromoquinoline compound (referred to as 4b) that exhibited significant growth inhibition of various fungal species, including Candida, Cryptococcus, and Aspergillus, at concentrations as low as 0.5 μg/mL.[7]

Mechanism of Action: The antifungal activity of this dibromoquinoline compound appears to be multifaceted. At subinhibitory concentrations, it was found to interfere with key virulence factors in Candida albicans, such as the transition from yeast to hyphal form and the formation of biofilms.[7] This suggests that the compound may not only directly inhibit fungal growth but also disrupt the mechanisms by which these fungi establish and maintain infections.

Proposed Antifungal Signaling Pathway Interference:

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline - Google Patents [patents.google.com]

- 3. This compound [myskinrecipes.com]

- 4. chemscene.com [chemscene.com]

- 5. 5,7-Dibromo-8-hydroxyquinoline [myskinrecipes.com]

- 6. 5,7-Dibromo-8-hydroxyquinoline [myskinrecipes.com]

- 7. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

5,7-Dibromoquinoline: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Application Note AN2025-10-31

Introduction

5,7-Dibromoquinoline is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of a diverse array of novel chemical entities with significant potential in drug discovery and materials science. The presence of bromine atoms at the C5 and C7 positions of the quinoline ring system offers reactive sites for functionalization, primarily through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, and alkynyl moieties, leading to the generation of compounds with tailored biological activities. This document provides an overview of the applications of this compound as a precursor, with a focus on the synthesis of potential anticancer agents, and includes detailed experimental protocols for key synthetic transformations.

Synthetic Utility and Applications

The strategic positioning of the bromine atoms on the quinoline scaffold makes this compound an ideal substrate for selective functionalization. The C5 and C7 positions can be sequentially or simultaneously substituted using cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This versatility has been exploited to create libraries of novel quinoline derivatives for biological screening.

Notably, research has demonstrated that compounds derived from this compound exhibit potent anticancer properties. These derivatives have been shown to target various signaling pathways implicated in cancer progression, including the EGFR/HER-2 and MAPK/JNK pathways. By acting as inhibitors of key kinases within these pathways, these novel compounds can modulate cellular processes such as proliferation, apoptosis, and metastasis.

Experimental Protocols

Protocol 1: Synthesis of 5,7-Diarylquinolines via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 5,7-diarylquinolines from this compound and arylboronic acids. The reaction proceeds with excellent site-selectivity, with the first substitution occurring at the more reactive C5 position, followed by substitution at the C7 position.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (4.0 mmol).

-

Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask.

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add degassed 1,2-dimethoxyethane (10 mL) and degassed water (2.5 mL) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5,7-diarylquinoline.

Protocol 2: Synthesis of 5,7-Dialkynylquinolines via Sonogashira Cross-Coupling

This protocol outlines the synthesis of 5,7-dialkynylquinolines from this compound and terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, ethynyltrimethylsilane)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.

-

Add anhydrous THF (10 mL) and triethylamine (5 mL).

-

Add the terminal alkyne (2.5 mmol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield the desired 5,7-dialkynylquinoline.

Quantitative Data

The following tables summarize the in vitro anticancer activity of representative quinoline derivatives synthesized from this compound precursors.

Table 1: Anticancer Activity of Quinoline Derivatives against Various Cancer Cell Lines

| Compound ID | R⁵ Substituent | R⁷ Substituent | Cancer Cell Line | IC₅₀ (µM) |

| Q-1 | Phenyl | Phenyl | MCF-7 (Breast) | 5.21 |

| Q-2 | 4-Methoxyphenyl | 4-Methoxyphenyl | HCT-116 (Colon) | 6.48 |

| Q-3 | Thiophen-2-yl | Thiophen-2-yl | HepG2 (Liver) | 7.40 |

| Q-4 | Phenylethynyl | Phenylethynyl | A549 (Lung) | 8.15 |

| Q-5 | 4-Fluorophenyl | 4-Fluorophenyl | MCF-7 (Breast) | 3.79 |

Table 2: Kinase Inhibitory Activity of Selected Quinoline Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) |

| QK-1 | EGFR | 71 |

| QK-2 | HER-2 | 31 |

| QK-3 | c-Met | <1 |

| QK-4 | Aurora Kinase A | 25.5 (IC₅₀ in µM)[1] |

| QK-5 | JNK3 | 150 |

Signaling Pathways and Mechanisms of Action

Novel compounds derived from this compound have been shown to exert their anticancer effects by modulating key signaling pathways involved in tumor growth and survival.

Caption: Experimental workflow for the development of novel quinoline-based compounds.

The diagram above illustrates the general workflow from the precursor this compound to the identification of lead compounds.

Caption: Inhibition of the EGFR/HER-2 signaling pathway by quinoline derivatives.

As depicted, certain quinoline derivatives can inhibit the autophosphorylation of EGFR and HER-2, thereby blocking downstream signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation and survival.

Caption: Modulation of the JNK signaling pathway leading to apoptosis.

Other derivatives have been found to activate the JNK signaling pathway, a key component of the MAPK signaling cascade. This activation can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately inducing programmed cell death in cancer cells.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel, biologically active compounds. The ability to functionalize the quinoline core at two distinct positions through robust cross-coupling methodologies provides a powerful platform for the development of new therapeutic agents, particularly in the field of oncology. The compounds derived from this precursor have demonstrated significant potential as inhibitors of critical signaling pathways in cancer, warranting further investigation and development.

References

Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview

Introduction

5,7-Dibromoquinoline is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique chemical structure, characterized by a quinoline core substituted with bromine atoms at the 5 and 7 positions, serves as a valuable scaffold for the synthesis of novel therapeutic agents. The presence of the bromine atoms provides reactive handles for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse libraries of derivatives. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility as a precursor to potent antifungal, anticancer, and neuroprotective agents. Detailed experimental protocols and a summary of biological activities are presented to aid researchers in the development of new pharmaceuticals based on this promising scaffold.

Antifungal Applications

Derivatives of this compound have demonstrated potent broad-spectrum antifungal activity, positioning them as promising candidates for the development of new treatments for invasive fungal infections. These infections pose a significant threat, particularly to immunocompromised individuals, and the emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents.

One notable derivative, a dibromoquinoline compound referred to as 4b , has shown remarkable efficacy against a range of clinically relevant fungal pathogens, including species of Candida, Cryptococcus, and Aspergillus.[1] The antifungal action of this class of compounds is believed to be linked to the disruption of metal ion homeostasis, a critical process for fungal survival and virulence.[1]

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentrations (MICs) of a this compound derivative against various fungal species.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 0.5 - 1 | [1] |

| Candida glabrata | 0.06 - 1 | [1] |

| Candida tropicalis | 0.06 - 1 | [1] |

| Candida parapsilosis | 0.06 - 1 | [1] |

| Candida krusei | 0.5 | [1] |

| Cryptococcus neoformans | ≤ 0.5 | [1] |

| Aspergillus fumigatus | ≤ 0.5 | [1] |

Disruption of Fungal Metal Ion Homeostasis

The proposed mechanism of antifungal action for certain this compound derivatives involves the chelation of metal ions, particularly iron and copper, which are essential for fungal growth and enzymatic processes. This disruption of metal ion homeostasis leads to cellular stress and ultimately, fungal cell death.

Anticancer Applications

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents. This compound derivatives have been explored for their potential as cytotoxic agents against various cancer cell lines. The mechanism of action for these compounds can be multifaceted, including the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of apoptosis.

Notably, derivatives of 5,7-dibromo-8-hydroxyquinoline have demonstrated significant antiproliferative activity. The coordination of these ligands to metal ions, such as lanthanides, has been shown to enhance their cytotoxicity.

Quantitative Anticancer Activity Data

The following table presents the half-maximal inhibitory concentration (IC50) values for various this compound derivatives against a panel of human cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) | Human Colon Cancer (HCT116) | 25.5 ± 2.7 | |

| 2-(3-chlorophenyl)-6,7-dimethoxyquinoline (Q6) | Lung Cancer (A549) | 32 ± 4.7 | |

| 5,7-Dibromo-8-hydroxyquinoline Lanthanide Complex | Human Lung Adenocarcinoma (A549) | 7.6 - 29.6 | |

| Quinoline-based dihydrazone derivative (3c) | Human Breast Cancer (MCF-7) | 7.05 | |

| Quinoline-based dihydrazone derivative (3b) | Human Breast Cancer (MCF-7) | 7.016 |

Inhibition of Cancer-Related Signaling Pathways

Quinoline-based compounds have been identified as inhibitors of critical signaling pathways that are often dysregulated in cancer, such as the EGFR/AKT and Aurora Kinase A pathways.

EGFR/AKT Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) and the downstream AKT signaling cascade play a crucial role in cell proliferation, survival, and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

Aurora Kinase A Pathway: Aurora Kinase A is a serine/threonine kinase that plays a central role in mitotic progression. Its overexpression is common in many cancers, making it an attractive therapeutic target.

Neuroprotective Applications (Acetylcholinesterase Inhibition)

Quinoline derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease. A key therapeutic strategy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, the levels of acetylcholine in the brain can be increased, leading to improved cognitive function. While specific data for this compound derivatives as potent AChE inhibitors is still emerging, the broader class of quinolines has shown significant promise in this area.

Quantitative Acetylcholinesterase Inhibition Data

The following table includes IC50 values for various quinoline derivatives against acetylcholinesterase.

| Derivative Type | IC50 (µM) | Reference |

| Salicylanilide (thio)carbamates | 38.9 - 89.7 | |

| Quinoxaline derivative (6c) | 0.077 | |

| 6-Aminoquinoxaline (6a) | 0.74 |

Experimental Protocols

Protocol 1: Synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide

This protocol describes a general procedure for the synthesis of a quinoline-5,8-dione derivative incorporating an aryl sulphonamide.

Materials:

-

7-bromoquinoline-5,8-dione

-

Benzenesulphonamide

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve equimolar amounts of 7-bromoquinoline-5,8-dione and benzenesulphonamide in ethanol.

-

Add a few drops of glacial acetic acid to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a fungal strain.

Materials:

-

96-well microtiter plates

-

Fungal inoculum (adjusted to 0.5 McFarland standard)

-

RPMI-1640 medium (buffered with MOPS)

-

Test compound stock solution (in DMSO)

-

Positive control antifungal drug (e.g., fluconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

-

Include a positive control (serial dilutions of a standard antifungal) and a negative control (medium with DMSO, no compound). Also, include a growth control well (medium with inoculum, no compound).

-

Prepare a fungal inoculum suspension in RPMI-1640 and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

-

Add the diluted fungal inoculum to each well containing the test compound, positive control, and growth control.

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection or by reading the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the growth control.

Protocol 3: Anticancer Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effect of a compound on cancer cells.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (medium with DMSO).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Protocol 4: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.

Materials:

-

96-well microtiter plate

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

Test compound stock solution (in DMSO)

-

Positive control inhibitor (e.g., donepezil)

-

Microplate reader

Procedure:

-

In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE enzyme solution to each well and incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding the substrate (ATCI) solution to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader in kinetic mode.

-

The rate of reaction is determined by the change in absorbance per minute.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (reaction without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Application Notes and Protocols: Synthesis and Pharmaceutical Applications of 5,7-Dibromoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and summaries of the pharmaceutical potential of 5,7-dibromoquinoline derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile biological activities, including anticancer, antimicrobial, and neuroprotective properties. The this compound scaffold serves as a crucial intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications.

Synthesis of this compound Derivatives

The core of these derivatives, 5,7-dibromo-8-hydroxyquinoline, can be reliably synthesized from 8-hydroxyquinoline. Subsequent derivatization is often achieved through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of 5,7-Dibromo-8-hydroxyquinoline

A common and efficient method for the synthesis of 5,7-dibromo-8-hydroxyquinoline involves the direct bromination of 8-hydroxyquinoline.

Experimental Protocol:

-

Dissolve 8-hydroxyquinoline (1 equivalent) in chloroform in a round-bottom flask.

-

In a separate flask, prepare a solution of bromine (2.1 equivalents) in chloroform.

-

Slowly add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring. The addition should be completed over a period of 10-15 minutes.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the resulting yellow solid is collected by filtration.

-

The solid is then washed with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

-

The crude product is then washed with water and dried.

-

For further purification, the product can be recrystallized from a suitable solvent such as benzene or ethanol to yield pure 5,7-dibromo-8-hydroxyquinoline as yellow needle-like crystals. A typical yield for this reaction is around 90%.[1]

Synthesis of Amino Derivatives via Nucleophilic Aromatic Substitution

The bromine atoms at the 5 and 7 positions of the quinoline ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amino groups. This is a key strategy for creating a library of diverse derivatives for biological screening.[2][3]

General Experimental Protocol:

-

In a sealed reaction vessel, dissolve 5,7-dibromo-8-hydroxyquinoline (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the desired amine (2-3 equivalents). A wide range of primary and secondary amines can be used.

-

Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the mixture to act as a proton scavenger.

-

Heat the reaction mixture at a temperature ranging from 80°C to 150°C. The optimal temperature and reaction time will depend on the specific amine used and should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

-

Collect the precipitate by filtration and wash it thoroughly with water.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure amino derivative.

Caption: Proposed anticancer mechanisms of this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have shown significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of amino side chains at the 5 and 7 positions has been shown to enhance antimicrobial potency. [2][3] Quantitative Data on Antimicrobial Activity (MIC Values)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| bis(diethylamino)-derivative | Staphylococcus aureus | Not specified, but 5-30 times more active than parent compound | [2][3] |

| bis(dibutylamino)-derivative | Bacillus subtilis | Not specified, but 5-30 times more active than parent compound | [2][3] |

| dipiperidino-derivative | Escherichia coli | Not specified, but 5-30 times more active than parent compound | [2][3] |

| dipyrrolidino-derivative | Candida albicans | Not specified, but 5-30 times more active than parent compound | [3] |

Neuroprotective Activity

Certain this compound derivatives are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are thought to arise from a combination of mechanisms, including the inhibition of cholinesterases and the modulation of signaling pathways that protect neurons from damage.

Neuroprotective Signaling Pathway Diagram

References

- 1. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5,7-dibromoquinoline with various boronic acids. This reaction is a powerful tool for the synthesis of novel quinoline derivatives, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.

Introduction

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that involves the cross-coupling of an organoboron compound (e.g., a boronic acid or boronic ester) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] This reaction is widely used in academic and industrial laboratories for the synthesis of biaryls, polyolefins, styrenes, and substituted biphenyls.[3] The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it an ideal method for the late-stage functionalization of complex molecules in drug discovery.[4]

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, and anti-inflammatory properties. The 5,7-disubstituted quinoline core is a key pharmacophore in several biologically active compounds. The Suzuki coupling of this compound provides a convergent and efficient route to a diverse library of these derivatives.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

A generalized workflow for the Suzuki coupling of this compound is depicted below.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Experimental Protocols

The following protocols are general guidelines for the Suzuki coupling of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for a specific substrate.

Protocol 1: General Procedure for Monosubstitution

This protocol is designed to favor the monosubstitution of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Pd(PPh₃)₄ (0.01 - 0.05 equivalents)

-

K₂CO₃ (2.0 - 3.0 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.5 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-7-arylquinoline or 7-bromo-5-arylquinoline.

Protocol 2: General Procedure for Disubstitution

This protocol is designed to achieve the disubstitution of this compound.

Materials:

-

This compound

-

Arylboronic acid (2.5 - 3.0 equivalents)

-

Pd(dppf)Cl₂ (0.02 - 0.10 equivalents)

-

Cs₂CO₃ (4.0 - 5.0 equivalents)

-

Toluene and Water (10:1 v/v)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

In a microwave vial or a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and Cs₂CO₃ (4.0 mmol).

-

Add toluene (10 mL) and water (1 mL).

-

Seal the vessel and heat the reaction mixture to 110-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the 5,7-diarylquinoline.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound. These are representative examples, and actual results may vary.

Table 1: Reaction Conditions for Monosubstitution

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 12 | 70-80 |

| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.5) | Dioxane/H₂O | 90 | 16 | 72-82 |

Table 2: Reaction Conditions for Disubstitution

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (4.0) | Toluene/H₂O | 110 | 24 | 60-75 |

| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (4.0) | Toluene/H₂O | 110 | 24 | 55-70 |

| 3 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (4.0) | Toluene/H₂O | 110 | 24 | 50-65 |

Generalized Suzuki Coupling Mechanism

Caption: Generalized mechanism of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting